molecular formula C15H22O6 B192536 T2 Tetraol CAS No. 34114-99-3

T2 Tetraol

Cat. No.: B192536
CAS No.: 34114-99-3
M. Wt: 298.33 g/mol
InChI Key: ZAXZBJSXSOISTF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

T-2 Tetraol, a metabolite of T-2 toxin, primarily targets the Transient receptor potential cation channel subfamily A member 1 . This receptor is involved in the detection of pain, possibly cold perception, and inner ear function .

Mode of Action

T-2 Tetraol is a trichothecene mycotoxin that exerts its toxic effects by inhibiting DNA and RNA synthesis in vivo and in vitro . It can also induce apoptosis . In vivo, t-2 tetraol rapidly metabolizes to ht-2 mycotoxin, a major metabolite .

Biochemical Pathways

T-2 Tetraol affects several biochemical pathways. It exerts its immunotoxic effects by signaling through the JAK/STAT pathway . It also involves autophagy, hypoxia-inducible factors, and exosomes in its induced immunotoxicity . Autophagy promotes the immunosuppression induced by T-2 Tetraol . A complex crosstalk between apoptosis and autophagy exists .

Pharmacokinetics

T-2 Tetraol is rapidly metabolized, with 3′-hydroxy-T-2 toxin and HT-2 toxin as the corresponding primary products . The enzymes CYP3A4 and carboxylesterase contribute to T-2 Tetraol metabolism . T-2 Tetraol is excreted in urine for 2-3 days . Its ‘sigma minus’ plot demonstrated a significantly longer apparent half-life than its precursors (T-2 toxin and HT-2 toxin) .

Result of Action

The action of T-2 Tetraol results in an overall decrease in glutathione (GSH) levels after exposure . The GPx activity is increased by T2-tetraol . The GST activity increased after T-2 and T2-triol exposure; however, T2-tetraol decreased its activity . Furthermore, CAT activity increased after T-2 and T2-triol . Finally, SOD activity is increased by all mycotoxins, except after T-2 exposure .

Action Environment

The action of T-2 Tetraol can be influenced by environmental factors. For instance, T-2 Tetraol results from hydrolyzation of the corresponding parent mycotoxin and other metabolites by the intestinal microbiota, which leads to enhanced toxicity . T-2 Tetraol has the potential to trigger hypoxia in cells, which is related to activation of hypoxia-inducible factor and the release of exosomes, leading to immunotoxicity .

Biochemical Analysis

Biochemical Properties

T-2 Tetraol interacts with various enzymes and proteins in biochemical reactions. The enzymes CYP3A4 and carboxylesterase contribute to T-2 toxin metabolism, with 3′-hydroxy-T-2 toxin and HT-2 toxin as the corresponding primary products . Modified forms of T-2 toxin, including T-2–3-glucoside, exert their immunotoxic effects by signaling through JAK/STAT but not MAPK .

Cellular Effects

T-2 Tetraol has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Autophagy promotes the immunosuppression induced by T-2 toxin, and a complex crosstalk between apoptosis and autophagy exists .

Molecular Mechanism

T-2 Tetraol exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . T-2 Tetraol results from hydrolyzation of the corresponding parent mycotoxin and other metabolites by the intestinal microbiota, which leads to enhanced toxicity .

Dosage Effects in Animal Models

The effects of T-2 Tetraol vary with different dosages in animal models. A low dose of T-2 can enhance the resistance of animals to pathogens, while a high dose of T-2 can greatly reduce the immunity of animals .

Metabolic Pathways

T-2 Tetraol is involved in various metabolic pathways. The major metabolic pathways of T-2 toxin in animals are hydrolysis, hydroxylation, de-epoxidation, and conjugation .

Transport and Distribution

T-2 Tetraol is transported and distributed within cells and tissues. After exposition or ingestion, T-2 is immediately absorbed from the alimentary tract or through the respiratory mucosal membranes and transported to the liver as a primary organ responsible for toxin’s metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T2 Tetraol involves the biotransformation of T-2 toxin in HepG2 cells. HepG2 cells are exposed to T-2 toxin, and the concentrations of T-2 toxin and its metabolites, including T-2 tetraol, are determined using liquid chromatography coupled to high-resolution mass spectrometry . The biotransformation process involves hydrolysis, hydroxylation, de-epoxidation, and conjugation reactions .

Industrial Production Methods: Large-scale production of this compound involves the use of Fusarium fungi cultures. The fungi are grown under controlled conditions, and the T-2 toxin produced is extracted and purified. The purified T-2 toxin is then subjected to biotransformation processes to produce this compound .

Chemical Reactions Analysis

Types of Reactions: T2 Tetraol undergoes various chemical reactions, including hydrolysis, hydroxylation, de-epoxidation, and conjugation . These reactions are essential for its biotransformation and detoxification in biological systems.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonium acetate, methanol, and various enzymes such as CYP3A4 and carboxylesterase . The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure optimal conversion rates.

Major Products Formed: The major products formed from the reactions involving this compound include HT-2 toxin, neosolaniol, T-2 triol, and other hydroxylated metabolites .

Properties

IUPAC Name

2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O6/c1-7-3-9-14(5-16,4-8(7)17)13(2)11(19)10(18)12(21-9)15(13)6-20-15/h3,8-12,16-19H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXZBJSXSOISTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34114-99-3
Record name 12,13-Epoxy-trichothec-9-ene-3-α-4-β-8-α-5-tetrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Toxin T2 tetrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does T-2 Tetraol affect DNA synthesis?

A2: Yes, studies in rats have shown that T-2 Tetraol can suppress DNA synthesis, although its effect is less pronounced than its impact on protein synthesis. []

Q2: Which tissues are most affected by T-2 Tetraol in rats?

A3: Research indicates that T-2 Tetraol impacts protein and DNA synthesis in various rat tissues, including the serum, liver, heart, kidney, spleen, muscle, and intestine. []

Q3: Does T-2 Tetraol have the same effect on protein synthesis in different cell types?

A4: Interestingly, some research suggests there might be differences in T-2 Tetraol's effects on protein synthesis depending on the cell type. One study found a modified analog of T-2 Tetraol was 37-fold more inhibitory to African green monkey kidney (Vero) cells compared to mouse erythroleukemia cells. []

Q4: What is the molecular formula and weight of T-2 Tetraol?

A5: T-2 Tetraol has the molecular formula C19H30O8 and a molecular weight of 386.43 g/mol. []

Q5: How is the structure of T-2 Tetraol confirmed?

A6: The structure of T-2 Tetraol, and its metabolites, can be determined using a combination of techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , , ]

Q6: How does the structure of T-2 Tetraol relate to its toxicity compared to T-2 toxin?

A7: T-2 Tetraol is a less toxic metabolite of T-2 toxin. The key structural difference lies in the hydrolysis of ester groups in T-2 toxin to form hydroxyl groups in T-2 Tetraol. [, , , , ] This structural change significantly reduces its toxicity.

Q7: Does modification at the C-3 position of T-2 toxin and T-2 Tetraol affect their activity?

A8: Yes, research shows that modifications at the C-3 position of both T-2 toxin and T-2 Tetraol influence their ability to inhibit protein synthesis. Replacing the 3-hydroxyl group with hydrogen or protecting it with a tetrahydropyranyl group leads to a decrease in inhibitory activity. []

Q8: What is the relative stability of T-2 Tetraol compared to other T-2 toxin metabolites?

A10: T-2 Tetraol demonstrates greater stability than T-2 toxin and HT-2 toxin in biological fluids. []

Q9: What factors influence the stability of T-2 Tetraol in biological samples?

A11: Storage temperature, pH, and the presence of preservatives like NaF or EDTA significantly impact the stability of T-2 Tetraol in biological samples. It exhibits the highest stability at -70°C, in the presence of NaF, and in urine (pH 6). []

Q10: What are the primary routes of T-2 Tetraol excretion in animals?

A12: Following T-2 toxin exposure, T-2 Tetraol is primarily eliminated through feces and urine in animals. [, ]

Q11: Does T-2 Tetraol persist in animal tissues after exposure to T-2 toxin?

A13: Studies show limited accumulation of T-2 Tetraol and other T-2 toxin derivatives in tissues like the lung, heart, liver, or kidney after T-2 toxin exposure. []

Q12: How does the half-life of T-2 Tetraol compare to its precursors?

A14: T-2 Tetraol exhibits a longer apparent half-life than its precursors, T-2 toxin and HT-2 toxin. This is attributed to extraplasma binding, which prolongs the metabolism and excretion of T-2 toxin metabolites. []

Q13: Is T-2 Tetraol toxic?

A15: While less toxic than its parent compound T-2 toxin, T-2 Tetraol still exhibits cytotoxic effects. [, , , , , ]

Q14: What methods are used to detect and quantify T-2 Tetraol in biological samples?

A14: Several analytical techniques are employed to detect and quantify T-2 Tetraol, including:

* **Gas Chromatography-Mass Spectrometry (GC-MS):** [, , , , ] Provides structural information and allows for sensitive quantification.* **Thin Layer Chromatography (TLC):** [] Used for separating T-2 Tetraol from other compounds.* **Spectrodensitometry:** []  Enables quantitative determination of T-2 Tetraol after TLC separation.* **Radioimmunoassay (RIA):** [, , , , , ]  A highly sensitive method for detecting and quantifying T-2 Tetraol using antibodies.* **Enzyme-Linked Immunosorbent Assay (ELISA):** [, , , ]  Another antibody-based technique for detecting and quantifying T-2 Tetraol, often used in field-deployable kits.* **High-Performance Liquid Chromatography (HPLC):** [, , ]  A versatile technique used to separate and quantify T-2 Tetraol, often coupled with MS or other detectors.

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